N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that contains a benzofuran ring, a thiazole ring, and a chromene ring, making it a complex molecule with unique chemical properties.
Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds, like 6H-benzo[c]chromen-6-ones, highlights the importance of synthetic protocols in accessing various bioactive heterocycles. These compounds serve as core structures in secondary metabolites with significant pharmacological importance, necessitating efficient synthetic procedures due to their limited natural availability. For instance, studies have reviewed synthetic strategies involving Suzuki coupling reactions, lactonization, and metal-catalyzed cyclization processes that are pivotal in constructing complex molecules with desired biological activities (Mazimba, 2016).
Pharmacological Evaluation
Benzofused thiazole derivatives, sharing structural similarities with the query compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These studies suggest the potential of such derivatives in serving as leads for the development of new therapeutic agents, emphasizing the importance of the benzofuran and thiazole moieties in contributing to the compounds' bioactivities (Raut et al., 2020).
Bioactivity and Synthesis of Benzofuran Derivatives
Benzofuran derivatives have been identified for their strong biological activities, including anti-tumor, antibacterial, and anti-viral properties. Recent discoveries of benzofuran compounds with anti-hepatitis C virus activity highlight the therapeutic potential of these molecules. Additionally, innovative synthetic methods have been developed to construct benzofuran rings, demonstrating the versatility of these compounds in drug discovery and development (Miao et al., 2019).
Anticancer Potentials of Benzothiazole Derivatives
Benzothiazole and its derivatives are notable for their wide range of biological activities, including anticancer potentials. The structure-activity relationship studies of benzothiazole derivatives indicate their significance in developing novel anticancer agents, demonstrating the crucial role of structural moieties similar to those in the query compound in medicinal chemistry (Pathak et al., 2019).
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O4S/c24-19(14-9-12-5-1-4-8-17(12)27-20(14)25)23-21-22-15(11-28-21)18-10-13-6-2-3-7-16(13)26-18/h1-11H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNXZEXNNAQYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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